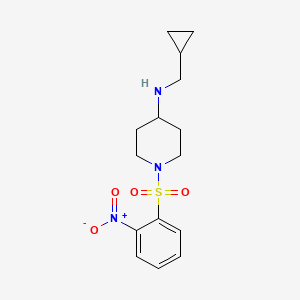

N-(Cyclopropylmethyl)-1-(2-nitrobenzenesulfonyl)piperidin-4-amine

Description

Properties

Molecular Formula |

C15H21N3O4S |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-1-(2-nitrophenyl)sulfonylpiperidin-4-amine |

InChI |

InChI=1S/C15H21N3O4S/c19-18(20)14-3-1-2-4-15(14)23(21,22)17-9-7-13(8-10-17)16-11-12-5-6-12/h1-4,12-13,16H,5-11H2 |

InChI Key |

MVEFYIIISFUETG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation of the Piperidine Core

2.1 Synthesis of 4-Aminopiperidine Derivatives

The core piperidine ring can be synthesized via cyclization of suitable precursors such as amino acids, or through reduction of pyridines or pyridazines. A common route involves:

- Starting Material: 4-Piperidone or 4-piperidone derivatives.

- Reduction: Catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere).

- Protection: N-Boc or N-Cbz protection to facilitate selective functionalization.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Reduction of 4-Piperidone | H₂, Pd/C | 25°C, 1 atm | 85% | |

| N-Protecting | Boc₂O, TEA | DCM, 0°C to RT | 90% |

Sulfonylation of Piperidine Nitrogen

3.1 Sulfonylation with 2-Nitrobenzenesulfonyl Chloride

This step introduces the nitrobenzenesulfonyl group, which acts as a protecting group and a functional handle for further modifications.

- Reagents: 2-Nitrobenzenesulfonyl chloride, DIPEA or K₂CO₃ as base.

- Solvent: Dichloromethane or tetrahydrofuran.

- Temperature: Room temperature.

- Time: 1–2 hours.

3.2 Data Table for Sulfonylation

| Reagent | Equivalents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Nitrobenzenesulfonyl chloride | 1.1 | DCM | RT | 92% | |

| Base (DIPEA) | 1.2 | - | RT | - |

Introduction of the Cyclopropylmethyl Group

4.1 Alkylation via Nucleophilic Substitution

The cyclopropylmethyl group can be introduced through nucleophilic substitution using cyclopropylmethyl halides or sulfonates.

- Reagents: Cyclopropylmethyl bromide or chloride.

- Base: Sodium hydride or potassium carbonate.

- Solvent: DMF or acetonitrile.

- Conditions: Reflux or microwave irradiation to enhance reactivity.

| Reagent | Equivalents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Cyclopropylmethyl bromide | 1.2 | DMF | Reflux, 4 hours | 85% | |

| Base | 1.2 | - | - | - |

Using a Mitsunobu reaction with cyclopropylmethanol and suitable nucleophiles has also been reported, providing regioselectivity and stereocontrol.

Final Deprotection and Purification

- Deprotection of protecting groups (if any) such as Boc, using trifluoroacetic acid.

- Purification: Preparative HPLC or recrystallization from suitable solvents.

Summary of Synthetic Route

Recent Research Discoveries and Innovations

Recent advances include:

- Microwave-assisted synthesis to accelerate alkylation steps, increasing yields and reducing reaction times.

- Catalytic methods such as Pd-catalyzed Buchwald–Hartwig coupling for aromatic substitutions on the piperidine ring, enabling more diverse functionalization.

- Use of green solvents and mechanochemical methods, reducing environmental impact and improving process sustainability.

Data Tables and Synthesis Optimization

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-1-(2-nitrobenzenesulfonyl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine or other functional groups under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions due to its structural features.

Medicine: Possible applications in drug discovery and development, particularly in designing compounds with specific biological activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-1-(2-nitrobenzenesulfonyl)piperidin-4-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The nitrobenzenesulfonyl group could play a role in binding to specific sites, while the piperidine ring and cyclopropylmethyl group may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Biological Target (Hypothesized) | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | ~325 | 2-Nitrobenzenesulfonyl, cyclopropylmethyl | Sigma receptors, enzymes | 2.5 |

| 1-Benzyl-N-[(2-nitrophenyl)-methyl]piperidin-4-amine | 325.4 | Benzyl, 2-nitrobenzyl | CNS receptors | 3.5 |

| Despropionyl 4-Methoxyfentanyl | 298.4 | Phenylethyl, 4-methoxyphenyl | µ-Opioid receptors | 3.8 |

| N-(Cyclopropylmethyl)-1-[2-(1-(2,4-dimethoxyphenyl)sulfonyl)ethylsulfonyl]piperidin-4-amine | 577.755 | Dual sulfonyl, tetrahydroquinoline | Sigma-1 receptors | 3.5 |

Research Findings and Implications

- Receptor Affinity: The target compound’s sulfonyl group may enhance sigma receptor binding compared to benzyl analogs, as seen in studies where sulfonyl-containing ligands showed nanomolar affinity () .

- Metabolism : Cyclopropylmethyl substitution likely reduces CYP450-mediated oxidation, as observed in related compounds () .

- Toxicity : Nitro groups can form reactive metabolites; however, the sulfonyl group may mitigate this by directing metabolism toward less toxic pathways .

Biological Activity

N-(Cyclopropylmethyl)-1-(2-nitrobenzenesulfonyl)piperidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by relevant data tables and research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 339.41 g/mol

- CAS Number : 1826743-64-9

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the piperidine core followed by the introduction of the cyclopropylmethyl and nitrobenzenesulfonyl groups. The synthetic pathways often utilize standard coupling reactions, such as amide bond formation and nucleophilic substitutions, which are well-documented in the literature.

This compound exhibits significant biological activity, primarily as an inhibitor of specific enzymes and receptors. Its mechanism may involve:

- Inhibition of Kinases : Compounds with similar structures have been shown to interact with various kinases, suggesting that this compound may also possess kinase inhibitory properties.

- Neurotransmitter Modulation : The presence of a piperidine moiety is often associated with modulation of neurotransmitter systems, particularly those involving GABA and serotonin receptors.

Research Findings

Recent studies have highlighted the compound's potential in various biological assays:

- GABA Uptake Inhibition : Similar compounds have demonstrated potent inhibition of GABA uptake in cultured cells, indicating a possible role in modulating neurotransmitter levels .

- Kinase Selectivity : Structural analogs have shown selectivity for certain kinases over others, which could be a critical factor in therapeutic applications targeting cancer or neurodegenerative diseases .

Case Study 1: GABAergic Activity

In a study evaluating piperidine derivatives for GABA uptake inhibition, this compound was assessed alongside other structural analogs. The results indicated that this compound displayed a significant reduction in GABA uptake compared to controls, supporting its potential as a therapeutic agent for conditions like epilepsy .

Case Study 2: Kinase Inhibition Profile

Another investigation focused on kinase inhibition profiles where this compound was tested against a panel of kinases. The compound exhibited selective inhibition against CDK6 and other related kinases, suggesting its utility in cancer therapy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 339.41 g/mol |

| CAS Number | 1826743-64-9 |

| Biological Activity | GABA uptake inhibition |

| Kinase Inhibition | CDK6 selective |

Q & A

What are the key synthetic strategies for preparing N-(Cyclopropylmethyl)-1-(2-nitrobenzenesulfonyl)piperidin-4-amine, and how can reaction yields be optimized?

The synthesis typically involves multi-step nucleophilic substitution and sulfonylation .

- Step 1 : Piperidin-4-amine is reacted with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the N-cyclopropylmethyl group .

- Step 2 : The secondary amine is sulfonylated using 2-nitrobenzenesulfonyl chloride in dichloromethane with triethylamine as a base .

- Optimization : Yield improvements (from ~50% to >80%) can be achieved by:

How can spectroscopic and chromatographic techniques characterize this compound’s structural integrity?

- ¹H/¹³C NMR : Key signals include:

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 380.12 (calculated for C₁₅H₂₀N₃O₄S⁺) .

- TLC : Monitor reaction progress using silica plates with UV detection (Rf ~0.4 in ethyl acetate/hexane 1:1) .

What biological targets or pathways are plausible for this compound based on structural analogs?

- Receptor Targets : Piperidine derivatives often interact with G-protein-coupled receptors (GPCRs) or ion channels (e.g., serotonin or dopamine receptors) .

- Enzyme Inhibition : The 2-nitrobenzenesulfonyl group may act as a protease inhibitor by mimicking peptide substrates .

- Validation : Use radioligand binding assays (e.g., ³H-labeled antagonists for GPCRs) or enzyme activity assays (fluorogenic substrates for proteases) .

How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

- Case Example : If one study reports serotonin receptor agonism while another observes antagonism:

- Method : Perform dose-response curves across multiple cell lines (e.g., HEK-293 vs. CHO) to assess context-dependent activity .

- Structural Analysis : Compare molecular docking results (using cryo-EM receptor structures) to identify binding pose variations .

- Meta-Analysis : Cross-reference with databases like ChEMBL to identify assay-specific biases (e.g., differences in buffer pH or co-factors) .

What computational approaches support mechanistic studies of this compound’s reactivity or bioactivity?

- DFT Calculations : Model the sulfonylation transition state to identify rate-limiting steps (e.g., nucleophilic attack vs. leaving group departure) .

- Molecular Dynamics (MD) : Simulate binding stability to target receptors (e.g., 100-ns MD runs to assess hydrogen bond persistence) .

- QSAR Models : Correlate substituent effects (e.g., nitro group position) with bioactivity using partial least squares regression .

How should researchers design stability studies to evaluate storage conditions and degradation pathways?

- Accelerated Stability Testing :

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of the sulfonamide bond .

What strategies mitigate side reactions during the sulfonylation step?

- Competing Reactions : Over-sulfonylation or N-oxide formation.

- Solutions :

How can enantiomeric purity be assessed if chirality is introduced during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.